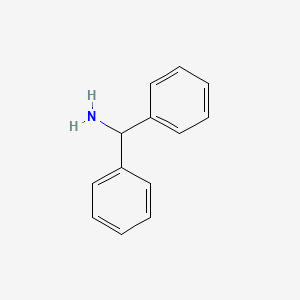

Benzhydrylamine

Vue d'ensemble

Description

Benzhydrylamine is an organic compound with the formula C13H13N . It is also known by other names such as Aminodiphenylmethane, α-Phenylbenzylamine, and 1,1-Diphenylmethylamine .

Molecular Structure Analysis

The molecular weight of this compound is 183.2490 . The IUPAC Standard InChI of this compound is InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2 .Chemical Reactions Analysis

This compound has been reported as an effective aminating agent for the synthesis of primary amines . Aldehydes, ketones, alkyl toluene-p-sulfonates, and halides are converted into the corresponding primary amines with this compound as a valuable ammonia synthon in moderate to excellent yields .Physical And Chemical Properties Analysis

This compound has a boiling point of 304°C and a melting point of 12°C . It has a specific gravity of 1.07 at 20°C . The physical state of this compound is a clear liquid .Applications De Recherche Scientifique

Synthèse des amines primaires

La benzhydrylamine est utilisée comme agent aminant efficace pour la synthèse des amines primaires . Les aldéhydes, les cétones, les alkyltoluènes-p-sulfonates et les halogénures sont convertis en amines primaires correspondantes avec la this compound comme synthon d'ammoniac précieux avec des rendements moyens à excellents .

Évitement des sous-produits d'amines secondaires et tertiaires

La déshydrogénation de l'amine secondaire obtenue par réaction de la this compound avec un alkyltoluène-p-sulfonate ou un halogénure en imine fournit une voie vers une amine primaire qui n'est pas contaminée par des sous-produits d'amines secondaires ou tertiaires .

Réactivité avec les aldéhydes et les cétones

Il a été constaté que la this compound réagissait avec les aldéhydes et les cétones pour produire des amines primaires . La réactivité des aldéhydes est plus élevée que celle des cétones, car l'encombrement stérique d'un groupe aldéhyde est inférieur à celui d'un groupe cétone .

Résolution chirale

La this compound est utile pour la résolution chirale . Elle peut être utilisée pour séparer les énantiomères, qui sont des molécules qui sont des images miroir l'une de l'autre mais ne peuvent pas être superposées.

Intermédiaire d'ingrédient pharmaceutique actif

La this compound agit comme un intermédiaire d'ingrédient pharmaceutique actif . Cela signifie qu'elle est utilisée dans la production de produits pharmaceutiques.

Bloc de construction pour la synthèse chimique

La this compound est également utilisée comme bloc de construction pour la synthèse chimique . Elle peut être utilisée pour construire des molécules plus complexes dans la synthèse de divers composés chimiques.

Préparation de la benzhydrylamide d'acide furan-2-carboxylique

La this compound est utilisée dans la préparation de la benzhydrylamide d'acide furan-2-carboxylique par réaction avec le chlorure de furan-2-carbonyle . Ce composé a des applications potentielles dans le développement de produits pharmaceutiques et autres produits chimiques.

Support solide échangeur d'anions

La résine de this compound a été évaluée comme support solide échangeur d'anions . Cela signifie qu'elle peut être utilisée en chromatographie, une méthode utilisée en laboratoire pour séparer les mélanges.

Safety and Hazards

Mécanisme D'action

Target of Action

Benzhydrylamine is primarily used as a reagent in the synthesis of primary amines . It acts as an ammonia synthon, reacting with aldehydes, ketones, alkyl toluene-p-sulfonates, and halides . The primary targets of this compound are these organic compounds, which it converts into corresponding primary amines .

Mode of Action

The mode of action of this compound involves its reaction with the target compounds to form imines, which are then reduced to form primary amines . This process is facilitated by the presence of a catalyst . The reaction is a valuable procedure for the preparation of primary amines, avoiding the formation of secondary and tertiary amines as byproducts .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the synthesis of primary amines . The conversion of aldehydes, ketones, alkyl toluene-p-sulfonates, and halides into primary amines is a key step in the synthesis of many biologically active compounds and synthetic building blocks .

Pharmacokinetics

Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of the reaction it is used in, including factors such as the solvent used and the presence of catalysts .

Result of Action

The result of this compound’s action is the conversion of target compounds into primary amines . These primary amines can then be used in further reactions to synthesize a wide variety of compounds, including many that are biologically active .

Action Environment

The action of this compound can be influenced by various environmental factors, including the solvent used in the reaction and the presence of catalysts . For example, the use of DMSO as a solvent and potassium tert-butoxide as a catalyst has been shown to facilitate the reaction of this compound with target compounds .

Analyse Biochimique

Biochemical Properties

Benzhydrylamine plays a significant role in biochemical reactions, particularly in the synthesis of primary amines . It interacts with various biomolecules such as aldehydes, ketones, alkyl toluene-p-sulfonates, and halides, converting them into the corresponding primary amines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules to form primary amines . It exerts its effects at the molecular level through these binding interactions, potentially influencing enzyme activity and changes in gene expression.

Propriétés

IUPAC Name |

diphenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPNCMVUAKAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238346 | |

| Record name | Benzhydrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91-00-9 | |

| Record name | Benzhydrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzhydrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzhydrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZHYDRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BO6ISS9DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

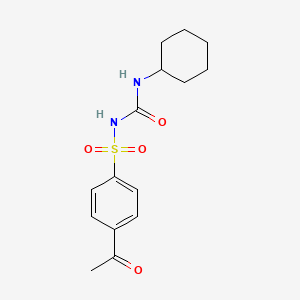

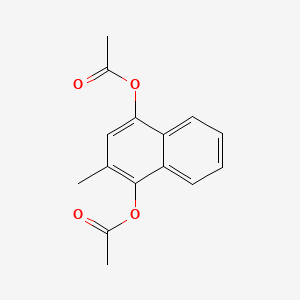

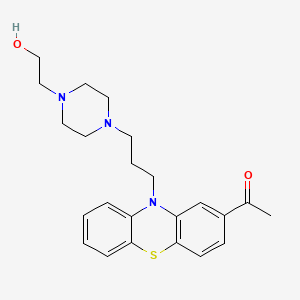

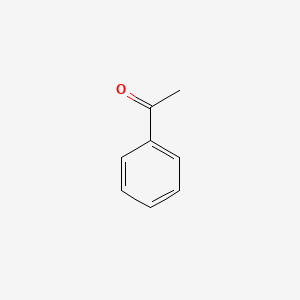

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

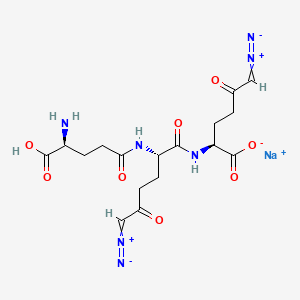

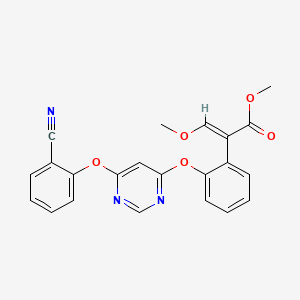

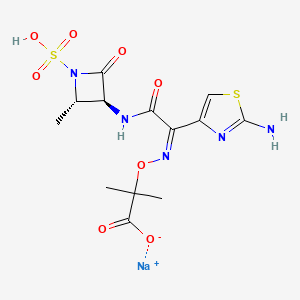

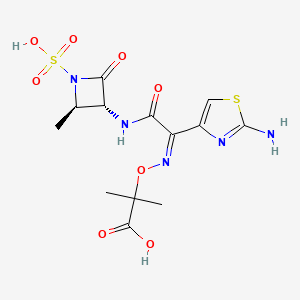

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of benzhydrylamine?

A1: this compound has the molecular formula C13H13N and a molecular weight of 183.25 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using techniques like NMR spectroscopy (1H NMR), IR spectroscopy, and mass spectrometry (MS). [, ]

Q3: What are some common synthetic routes to this compound?

A3: this compound can be synthesized via several methods, including:

- Grignard Reaction: Addition of phenylmagnesium bromide (a Grignard reagent) to benzonitrile followed by reduction. []

- Reduction of Benzophenone Oxime: Benzophenone can be converted to its oxime, which is then reduced to this compound. This reduction can be achieved using various reagents like zinc in sodium hydroxide solution, or through biocatalytic reduction using ceraceous bacillus. [, ]

- Microwave-Assisted Synthesis: A two-step process involving the microwave-assisted formation of N-benzhydrylformamide from benzophenone and formamide, followed by microwave-assisted hydrolysis to yield this compound hydrochloride. []

Q4: Can this compound be synthesized enantioselectively?

A4: Yes, enantiomerically pure N-acetylbenzhydrylamines can be synthesized through a multi-step route utilizing alkene-alkyne cross-metathesis and alkyne-diene tandem metathesis reactions, potentially under microwave irradiation. []

Q5: How is this compound utilized in solid-phase peptide synthesis (SPPS)?

A5: this compound and its derivatives are often incorporated into resins used as solid supports in SPPS, specifically for the synthesis of C-terminal peptide amides. [, , , ]

Q6: Why are this compound resins preferred for synthesizing peptide amides?

A6: Upon treatment with strong acids like anhydrous hydrogen fluoride, the peptide bond to the this compound linker cleaves, releasing the desired peptide amide. []

Q7: What are the limitations of standard p-MBHA resins in SPPS?

A7: The performance of p-MBHA resin can vary significantly between batches, potentially leading to inefficient coupling reactions and impacting overall synthetic yields. []

Q8: How does grafting a this compound linker onto PAM resins improve SPPS?

A8: Grafting a functionalized this compound linker onto well-characterized PAM resins circumvents the batch-to-batch inconsistencies of p-MBHA resins, providing a more reliable platform for peptide amide synthesis. This strategy, combined with optimized Boc-chemistry, has demonstrably improved the synthesis of challenging peptides like conotoxins. []

Q9: Are there alternative linkers to this compound for peptide amide synthesis?

A9: Yes, 4-tert-butylthis compound resin (BUBHAR) has been investigated as an alternative solid support for peptide synthesis, exhibiting good solvation properties and potentially improved performance over MBHAR in specific cases. []

Q10: What is the role of the "safety-catch" principle in this compound-based protecting groups?

A10: The "safety-catch" principle involves modifying a stable protecting group to become labile under specific conditions. For example, p-substituted this compound derivatives are stable under Boc deprotection conditions but become labile upon oxidation, allowing for orthogonal protecting group strategies. []

Q11: How does the swelling behavior of this compound resins differ from other resins in SPPS?

A11: this compound resins, particularly BUBHAR, have shown greater swelling in solvents commonly used in SPPS compared to MBHAR, suggesting better accessibility of reagents to the growing peptide chain. [, ]

Q12: What factors influence the stability of the peptidyl-resin linkage in this compound-based SPPS?

A12: Factors like the specific this compound derivative used (e.g., BHAR vs. MBHAR), the C-terminal amino acid of the peptide (e.g., Gly vs. Phe), and the cleavage conditions (e.g., HF vs. TFA) all influence the stability of the peptidyl-resin linkage. [, ]

Q13: How does the choice of cleavage conditions impact peptide yield and purity in this compound-based SPPS?

A13: The selection of cleavage conditions is crucial, as overly harsh conditions can lead to peptide degradation. For instance, while TFMSA/TFA can be a viable alternative to HF for cleaving peptides from this compound resins, prolonged exposure to these reagents can result in increased degradation, impacting both yield and purity. []

Q14: How are palladium(II) complexes with this compound-derived ligands synthesized?

A14: Immobilized palladium(II) acyclic diaminocarbene (Pd(II)-ADC) complexes can be synthesized by reacting this compound-functionalized polystyrene resin with cis-PdCl2(CNR)2, leading to the formation of carbene complexes on the resin surface. []

Q15: What type of catalytic activity do these palladium complexes exhibit?

A15: These immobilized Pd(II)-ADC complexes have been shown to be effective catalysts for Sonogashira and Suzuki-Miyaura cross-coupling reactions. []

Q16: How do electronic and steric properties of N-heterocyclic this compound ligands impact catalytic activity?

A16: Modifications to the this compound core, specifically the introduction of N-heterocyclic substituents, influence the electronic and steric properties of the resulting ligands. These variations affect the activity of the corresponding palladium complexes in Suzuki-Miyaura reactions, highlighting the potential for tuning catalyst performance through ligand design. []

Q17: Can this compound derivatives be used in chiral applications?

A17: Yes, chiral this compound derivatives, even those with subtle structural differences like 2-methylthis compound, can induce high stereoselectivity in reactions like the Strecker synthesis of α-aminonitriles. []

Q18: How does the chirality of 2-methylthis compound influence the Strecker reaction?

A18: Despite its seemingly small chiral center, 2-methylthis compound leads to high diastereomeric excesses (up to >99.5% de) in the Strecker reaction with achiral aldehydes, likely through a mechanism involving asymmetric amplification via conglomerate formation. []

Q19: Can this approach be applied to synthesize other important chiral building blocks?

A19: This strategy has been successfully employed to synthesize enantioenriched α-amino acids like L-alanine with high enantiomeric excess (98% ee), demonstrating its potential for accessing valuable chiral molecules. []

Q20: How is this compound used in the synthesis of chiral sulfoxides?

A20: Chiral supramolecular hosts, created using urea-modified L-phenylalanine and this compound, can enantioselectively include alkyl aryl sulfoxides, leading to high enantiomeric excesses (up to 89% ee) through the formation of ternary inclusion crystals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.